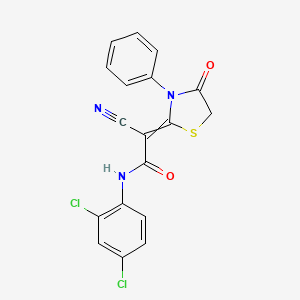

2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide

Description

This compound is a cyanoacetamide derivative featuring a 2,4-dichlorophenyl group at the amide nitrogen and a 4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene substituent. Such structural motifs are common in agrochemicals and pharmaceuticals, particularly in fungicides and antimicrobial agents .

Properties

Molecular Formula |

C18H11Cl2N3O2S |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide |

InChI |

InChI=1S/C18H11Cl2N3O2S/c19-11-6-7-15(14(20)8-11)22-17(25)13(9-21)18-23(16(24)10-26-18)12-4-2-1-3-5-12/h1-8H,10H2,(H,22,25) |

InChI Key |

ISJOXNPFBGTERG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide typically involves the reaction of 2,4-dichloroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and phenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or cyano groups converted to amines.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Ring

- Compound A: (2Z)-2-[5-(2-Chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide Key Differences: The thiazolidinone ring has a 2-chlorobenzyl substituent at position 5 and a 4-methylphenyl group at position 3, compared to the target compound’s unsubstituted phenyl group. The methyl group on the phenyl ring reduces electron-withdrawing effects, possibly altering reactivity.

Dichlorophenyl-Containing Acetamides

- Compound B: Diclocymet (2-cyano-N-[(1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide) Key Differences: Lacks the thiazolidinone ring; instead, it has a butanamide chain with a 3,3-dimethyl substitution. Impact: The absence of the thiazolidinone ring reduces hydrogen-bonding capacity, which may lower binding affinity to fungal targets. However, the branched chain improves solubility in nonpolar environments.

- Compound C: 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Key Differences: Contains a methoxy group at position 5 on the dichlorophenyl ring but lacks the thiazolidinone moiety.

Thiazole and Quinazolinone Analogues

- Compound D: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Key Differences: Replaces the thiazolidinone ring with a thiazole group. Impact: The thiazole ring’s planar structure may reduce steric hindrance, improving interaction with enzyme active sites.

- Compound E: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Key Differences: Substitutes the thiazolidinone with a quinazolinone ring. Impact: Quinazolinones are known for DNA intercalation and topoisomerase inhibition, suggesting divergent mechanisms of action compared to thiazolidinone-based compounds.

Research Findings and Structure-Activity Relationships (SAR)

Thiazolidinone Ring: Essential for hydrogen-bonding interactions via the carbonyl oxygen, critical for binding to fungal cytochrome P450 enzymes .

Dichlorophenyl Group : Enhances electron-withdrawing effects, stabilizing the compound in oxidative environments and improving persistence in agricultural applications .

Substituent Position : Methoxy groups at meta/para positions (Compound C) improve solubility but may reduce membrane permeability compared to chloro substituents .

Biological Activity

The compound 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name : 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide

- Molecular Formula : C₁₈H₁₁Cl₂N₃O₂S

- Molecular Weight : 404.27 g/mol

- CAS Number : 924872-99-1

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with appropriate acylating agents to form thiazolidin derivatives. The structures are confirmed through techniques such as NMR and mass spectrometry .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazolidin derivatives against several bacterial strains including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that compounds similar to 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | High |

| Acinetobacter baumannii | Moderate |

| Pseudomonas aeruginosa | Low |

| Staphylococcus aureus | High |

Anticancer Activity

Research has demonstrated that thiazolidin derivatives possess anticancer properties. In vitro studies showed that compounds related to this thiazolidin exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC₅₀ values were significantly lower than those of standard chemotherapeutics like adriamycin, indicating a promising potential for further development .

| Cell Line | IC₅₀ Value (µg/mL) | Comparison Drug |

|---|---|---|

| MCF-7 | 5.0 | Adriamycin |

| A549 | 7.5 | Adriamycin |

| HepG2 | 6.0 | Adriamycin |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the biological activity of these compounds. Additionally, the thiazolidine ring system appears crucial for eliciting both antimicrobial and anticancer effects. Compounds with modifications on the thiazolidine structure showed varying degrees of potency, suggesting specific structural features are vital for activity .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various thiazolidin derivatives, including this compound. The derivatives were tested against multiple pathogens, demonstrating significant antimicrobial action against resistant strains .

- Case Study on Anticancer Potential : Another investigation focused on the anticancer properties of thiazolidine derivatives. The study reported that certain modifications to the core structure led to enhanced cytotoxicity against cancer cell lines compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide, and how can reaction conditions be optimized?

- Methodology : Begin with a substitution reaction using 2,4-dichloroaniline and cyanoacetic acid under alkaline conditions to form the acetamide backbone. Introduce the thiazolidinone moiety via condensation with 4-oxo-3-phenylthiazolidine-2-thione, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K . Monitor reaction progress via TLC and optimize yields by adjusting solvent polarity (e.g., DMF for solubility) and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology : Use IR spectroscopy to confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and dichlorophenyl substituents. If discrepancies arise (e.g., unexpected splitting in NMR), cross-validate with X-ray crystallography to resolve conformational ambiguities, as seen in analogous acetamide derivatives with planar amide groups and dihedral angles between aromatic rings .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria) or antifungal susceptibility testing (e.g., Candida spp.). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to controls. Ensure assays include replicates and use DMSO as a solvent control (<1% v/v) to avoid false positives .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing Cl substituents increase electrophilicity at the acetamide carbonyl, facilitating nucleophilic attack. Steric hindrance from the 2,4-dichloro configuration may slow reactions at the ortho position. Compare kinetics with mono-chlorinated analogs using density functional theory (DFT) calculations to map charge distribution and transition states . Experimental validation via Hammett plots can quantify substituent effects .

Q. What strategies can resolve contradictions in crystallographic data, such as asymmetric unit conformational variability?

- Methodology : When multiple conformers are present in the asymmetric unit (e.g., dihedral angles varying by >20°), perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H⋯O hydrogen bonds). Use Raman spectroscopy to detect polymorphism, and recrystallize under varied conditions (e.g., slow evaporation vs. diffusion) to isolate dominant conformers. Refer to published protocols for thiazolidinone derivatives with R₂²(10) hydrogen-bonded dimers .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of a target protein (e.g., EGFR kinase or bacterial dihydrofolate reductase). Parameterize the compound’s force field (GAFF2) and validate binding poses via MD simulations (GROMACS). Pay attention to the thiazolidinone ring’s planarity and the cyano group’s role in hydrogen bonding. Compare results to experimental IC₅₀ data to refine models .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodology : Apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Use Grubbs’ test to identify outliers in replicates. For high variability, switch to robust regression models or Bayesian hierarchical analysis. Include confidence intervals and report R² values to quantify fit quality .

Q. How can synthetic byproducts be minimized during large-scale production?

- Methodology : Optimize reaction stoichiometry (e.g., 1.5:1 molar ratio of chloroacetylated intermediate to thiazolidinone precursor) and employ continuous flow reactors for precise temperature control. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methylene chloride. Monitor purity by HPLC (C18 column, UV detection at 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.